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molecular formula C10H14O3 B8713078 7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-

7-Oxaspiro[3.5]non-2-en-1-one, 3-ethoxy-

Cat. No. B8713078
M. Wt: 182.22 g/mol
InChI Key: UCNKFXAAGUPGOE-UHFFFAOYSA-N
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Patent
US07531549B2

Procedure details

Tetrahydropyranyl-4-carboxylic acid (14.7 g, 0.11 mol) and DMF (0.5 ml) in DCM (150 ml) was treated dropwise with oxalyl chloride (1.1 eq, 10.9 ml, 0.12 mol). After 1 h the reaction mixture was concentrated in vacuo and the residual slurry was diluted with Et2O (200 ml) and the resulting precipitate removed by filtration. The filtrate was treated with ethoxyacetylene (40% w/w solution in hexanes, 1.3 eq, 18 ml) followed dropwise with triethylamine (25 ml, 0.19 mol) and the reaction stirred for lid. Filtration and concentration of the filtrate in vacuo followed by chromatography (SiO2, 5:1 EtOAc:hexanes) gave the title compound as a pale yellow oil (12.1 g, 59%). δH (CDCl3, 300K) 4.85 (1H, s), 4.23 (2H, q, J 7.1 Hz), 3.89-3.75 (4H, m), 1.88-1.79 (4H, m), 1.47 (3H, t, J 7.1 Hz); m/z (ES+, 70V) 182.9 (MH+).
[Compound]
Name
Tetrahydropyranyl-4-carboxylic acid
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.[C:6](Cl)(=[O:10])[C:7](Cl)=O.[CH2:12]([O:14][C:15]#[CH:16])[CH3:13].C(N([CH2:22][CH3:23])CC)C.[CH2:24](Cl)Cl>>[CH2:15]([O:14][C:12]1[C:24]2([CH2:7][CH2:6][O:10][CH2:23][CH2:22]2)[C:4](=[O:5])[CH:13]=1)[CH3:16]

Inputs

Step One
Name
Tetrahydropyranyl-4-carboxylic acid
Quantity
14.7 g
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
10.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)OC#C
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for lid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 1 h the reaction mixture was concentrated in vacuo
Duration
1 h
ADDITION
Type
ADDITION
Details
the residual slurry was diluted with Et2O (200 ml)
CUSTOM
Type
CUSTOM
Details
the resulting precipitate removed by filtration
FILTRATION
Type
FILTRATION
Details
Filtration and concentration of the filtrate in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=CC(C12CCOCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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